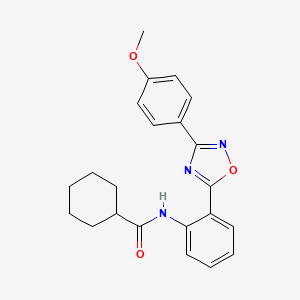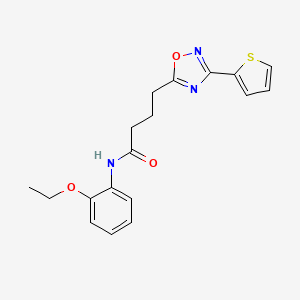
4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as Prazosin, which is a medication used to treat high blood pressure and post-traumatic stress disorder. Prazosin is also used in scientific research for its potential therapeutic effects on various medical conditions.
作用机制
Prazosin works by blocking the alpha-1 adrenergic receptors in the body. These receptors are responsible for the constriction of blood vessels, which can lead to high blood pressure. By blocking these receptors, Prazosin causes the blood vessels to dilate, which leads to a decrease in blood pressure. Prazosin also has an effect on the central nervous system, where it is thought to reduce the symptoms of PTSD by blocking the release of norepinephrine.
Biochemical and Physiological Effects:
Prazosin has a number of biochemical and physiological effects on the body. It has been found to reduce blood pressure by dilating blood vessels, which can help to prevent heart attacks and strokes. Prazosin also has an effect on the central nervous system, where it is thought to reduce the symptoms of PTSD by blocking the release of norepinephrine. In addition, Prazosin has been found to have an anti-cancer effect on prostate cancer cells.
实验室实验的优点和局限性
Prazosin has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Prazosin is also well-tolerated in humans, which makes it a safe option for clinical trials. However, there are also limitations to using Prazosin in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body. In addition, Prazosin has a narrow therapeutic window, which means that it can be toxic at higher doses.
未来方向
There are a number of future directions for research on Prazosin. One area of research is the use of Prazosin in the treatment of PTSD. While Prazosin has been found to be effective in reducing the symptoms of PTSD, more research is needed to determine the optimal dose and duration of treatment. Another area of research is the use of Prazosin in the treatment of prostate cancer. While Prazosin has been found to have an anti-cancer effect on prostate cancer cells, more research is needed to determine its potential as a cancer treatment. Finally, more research is needed to determine the safety and efficacy of Prazosin in other medical conditions, such as hypertension and heart failure.
Conclusion:
In conclusion, Prazosin is a chemical compound that has a number of potential therapeutic effects on various medical conditions. It is readily available and relatively inexpensive, making it an attractive option for researchers. Prazosin works by blocking the alpha-1 adrenergic receptors in the body, which leads to a decrease in blood pressure and a reduction in the symptoms of PTSD. While Prazosin has a number of advantages for lab experiments, there are also limitations to its use. Future research is needed to determine the optimal dose and duration of treatment for Prazosin, as well as its potential as a cancer treatment and in other medical conditions.
合成方法
Prazosin can be synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonamide with 1-(4-methylpiperidin-1-yl)ethanone in the presence of a base to give 4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide. The resulting compound is then treated with propylamine to yield 4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, which is the final product.
科学研究应用
Prazosin has been extensively studied for its potential therapeutic effects on various medical conditions. It has been found to have a beneficial effect on post-traumatic stress disorder (PTSD), anxiety, depression, and other psychiatric disorders. Prazosin has also been studied for its potential use in the treatment of prostate cancer, hypertension, and heart failure.
属性
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-10-18-24(21,22)16-6-4-15(5-7-16)23-13-17(20)19-11-8-14(2)9-12-19/h4-7,14,18H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWCMYTDCCEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

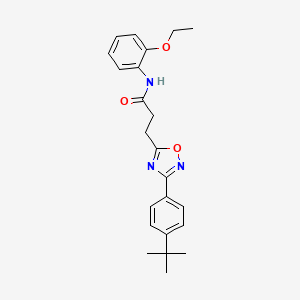
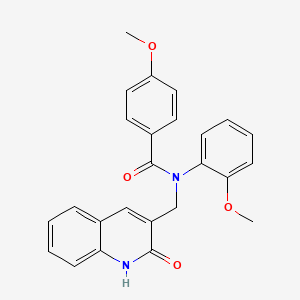
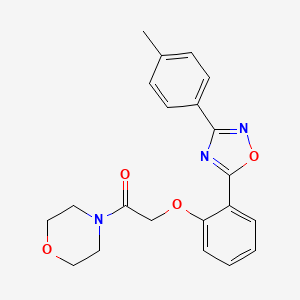
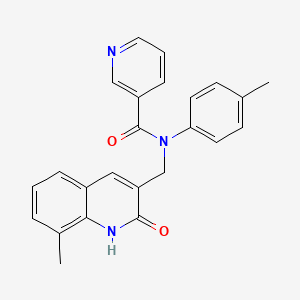
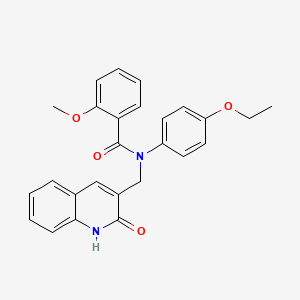


![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
